Cannogenin alpha-L-thevetoside, commonly known as Encordin, is a cardiac glycoside derived from the plant Cascabela thevetia, also referred to as Thevetia neriifolia. This compound is part of a larger class of compounds known as cardenolides, which are characterized by their ability to influence heart function. The primary use of Cannogenin alpha-L-thevetoside is in the treatment of heart failure due to its positive inotropic effects, which enhance cardiac contractility.
Cannogenin alpha-L-thevetoside is extracted from the leaves and other parts of Cascabela thevetia, a plant known for its toxic properties due to the presence of various cardiac glycosides, including nerifolin and thevetin A and B . The extraction process typically involves the use of organic solvents to isolate the glycoside from the plant material.
Cannogenin alpha-L-thevetoside is classified as a cardenolide glycoside. Cardenolides are steroidal compounds that possess a lactone ring and are known for their potent biological activities, particularly in cardiac applications. This compound falls under the broader category of cardiac glycosides, which are utilized in various therapeutic contexts, especially in cardiology.
The synthesis of Cannogenin alpha-L-thevetoside involves both extraction from natural sources and potential synthetic pathways. The extraction process typically includes:
In industrial settings, large-scale extraction utilizes advanced chromatographic methods to ensure high purity and yield. These methods may include high-performance liquid chromatography (HPLC) to separate and purify Cannogenin alpha-L-thevetoside from other glycosides present in the extract.
The molecular formula of Cannogenin alpha-L-thevetoside is , with a molecular weight of 548.7 g/mol. Its structural characteristics include:
These structural details indicate a complex arrangement typical of cardenolides, contributing to its biological activity .
Cannogenin alpha-L-thevetoside can undergo several chemical reactions:
Common reagents used in these reactions include:
The products formed depend on specific reaction conditions and reagents used during these processes.
The mechanism by which Cannogenin alpha-L-thevetoside exerts its effects primarily involves inhibition of Na+/K+ ATPase activity in cardiac myocytes. This inhibition leads to an increase in intracellular sodium levels, which subsequently causes an increase in intracellular calcium levels through sodium-calcium exchange mechanisms. The elevated calcium concentration enhances myocardial contractility (positive inotropic effect), making it beneficial for treating heart failure .
Cannogenin alpha-L-thevetoside is typically presented as a white to off-white crystalline powder. Its solubility varies depending on the solvent used; it is generally soluble in organic solvents like ethanol but less soluble in water.
Key chemical properties include:
Analytical methods such as HPLC and mass spectrometry are employed to determine purity and confirm identity during both synthesis and quality control processes .
Cannogenin alpha-L-thevetoside has significant scientific applications primarily within cardiology:
Research continues into its potential applications beyond cardiology, including anti-cancer properties and other therapeutic areas related to its bioactive nature .
CAS No.: 2322-77-2
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.:
CAS No.:
CAS No.: 668462-13-3